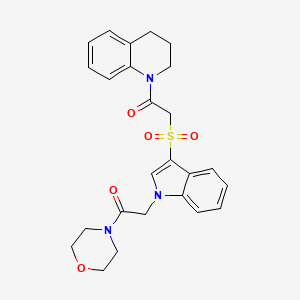
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone can be synthesized through a multi-step process involving the reaction of quinoline derivatives with sulfonyl indoles. Key steps in the synthesis include cyclization of intermediates, sulfonation reactions, and the introduction of the ethanone moiety. Specific reaction conditions, such as temperature and choice of solvents, play a crucial role in optimizing yields and purity.
Industrial Production Methods
The industrial production of this compound may involve large-scale reactions using continuous flow processes to ensure efficiency and scalability. Key parameters such as reaction time, temperature control, and purification methods are optimized to produce high yields with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone undergoes various chemical reactions:
Oxidation: : The quinoline and indole moieties are susceptible to oxidative transformations, forming corresponding N-oxides.
Reduction: : Reduction reactions target the sulfonyl group, potentially forming thioethers.
Substitution: : The compound can participate in nucleophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or halides). Reaction conditions like temperature, pH, and solvent choice significantly impact the outcome.
Major Products
Oxidation yields quinoline N-oxides and indole N-oxides. Reduction forms thioethers, while substitution reactions yield various derivatives based on the substituents introduced.
Scientific Research Applications
Chemistry
The compound serves as a versatile intermediate in organic synthesis, aiding in the development of new materials and compounds with tailored properties.
Biology
In biological studies, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone is investigated for its potential as a biochemical probe, aiding in the study of cellular processes and molecular interactions.
Medicine
It is being explored for its potential therapeutic applications, particularly in designing novel drugs with specific targets, given its unique chemical structure.
Industry
Industrially, the compound's stability and reactivity make it suitable for manufacturing fine chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, influencing biochemical pathways. The quinoline and indole groups facilitate binding to active sites, while the sulfonyl group enhances reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(2-morpholino-2-oxoethyl)-2-((1H-indol-3-yl)sulfonyl)ethanone
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(sulfonyl)ethanone
Uniqueness
Compared to similar compounds, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone exhibits enhanced stability and reactivity due to its unique combination of functional groups. This makes it particularly valuable for complex chemical transformations and specialized applications in scientific research.
This detailed article should cover the essential aspects of the compound this compound. Is there anything more specific you'd like to explore about it?
Properties
IUPAC Name |
2-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c29-24(26-12-14-33-15-13-26)17-27-16-23(20-8-2-4-10-22(20)27)34(31,32)18-25(30)28-11-5-7-19-6-1-3-9-21(19)28/h1-4,6,8-10,16H,5,7,11-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDAIOGNGLHPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
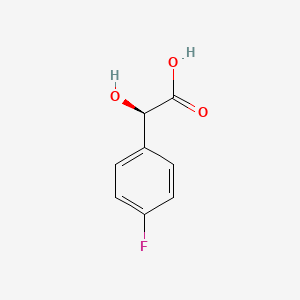
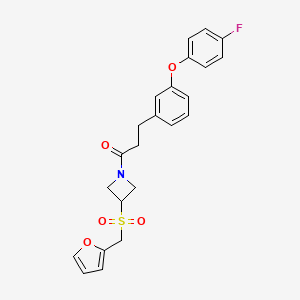
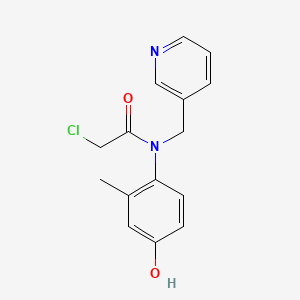
![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2984563.png)
![methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2984564.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide](/img/structure/B2984565.png)
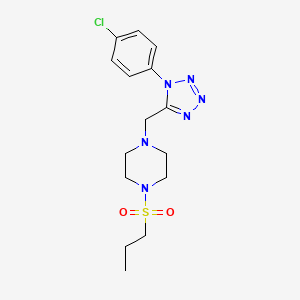

![6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2984568.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2984571.png)
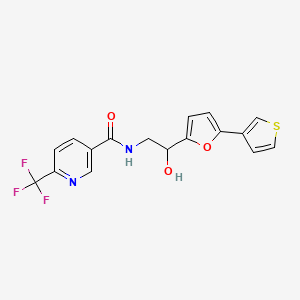
![4-Bromo-1-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}naphthalene](/img/structure/B2984574.png)
![1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2984575.png)
![3-[(3,4-dichlorobenzyl)sulfinyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2984577.png)
